CBS9106 is a novel compound recognized as a reversible inhibitor of chromosomal region maintenance 1, commonly referred to as CRM1. This protein plays a critical role in the nuclear export of proteins and RNA, making it a significant target in cancer therapy. CBS9106 has demonstrated promising antitumor activity, particularly against multiple myeloma cells, both in vitro and in vivo. The compound was developed through chemical library screening and has shown efficacy in preclinical studies, leading to its exploration in clinical settings for various malignancies .
CBS9106 belongs to a class of compounds known as selective inhibitors of nuclear export (SINE). Unlike traditional CRM1 inhibitors that irreversibly bind to the protein, CBS9106 exhibits reversible binding characteristics, which may contribute to a more favorable safety profile compared to other inhibitors like leptomycin B .
The synthesis of CBS9106 involves several key steps that utilize standard organic chemistry techniques. The compound's structure was optimized through iterative cycles of synthesis and biological testing. The precise synthetic route has not been fully disclosed in the literature but typically involves:
The compound's synthesis is characterized by its ability to maintain structural integrity while allowing for modifications that enhance its binding affinity for CRM1. Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy are employed to confirm the identity and purity of CBS9106 during its development .
CBS9106 features a unique molecular structure that enables its interaction with CRM1. The compound's design allows it to fit into the hydrophobic groove of CRM1, specifically targeting the active site cysteine residue (Cys528). This interaction is crucial for its mechanism of action.
The molecular weight of CBS9106 is approximately 400 Da, and it possesses specific functional groups that facilitate reversible binding to CRM1. Structural analysis reveals that CBS9106 does not induce significant conformational changes in CRM1 upon binding, which is a notable distinction from irreversible inhibitors .
CBS9106 primarily functions by inhibiting the nuclear export activity mediated by CRM1. The compound binds reversibly to Cys528 within CRM1's hydrophobic groove, disrupting the formation of the CRM1-RanGTP-cargo complex necessary for nuclear export.
The binding of CBS9106 does not result in covalent modification of CRM1, unlike other inhibitors such as leptomycin B, which forms irreversible adducts. This reversible nature allows for potential recovery of CRM1 function upon removal of the inhibitor, thereby reducing long-term toxicity risks associated with permanent modifications .
The mechanism by which CBS9106 exerts its effects involves several steps:
Studies indicate that treatment with CBS9106 leads to cell cycle arrest and apoptosis in various cancer cell lines, showcasing its potential as an effective therapeutic agent against malignancies characterized by overactive nuclear export pathways .
Relevant data from studies indicate that CBS9106 maintains structural stability while exhibiting potent biological activity against cancer cells .
CBS9106 has significant potential applications in scientific research and clinical settings:
Ongoing clinical trials are assessing the efficacy and safety profiles of CBS9106 in patients with hematological malignancies and solid tumors .
CAS No.: 301357-87-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 466-43-3